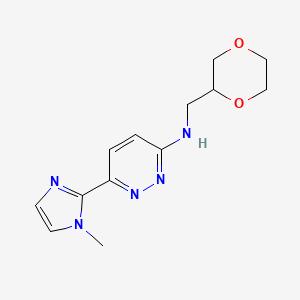![molecular formula C13H17ClN2O2 B5375249 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with biomolecules.
科学研究应用
4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine has numerous scientific research applications, including bioconjugation, drug delivery, and imaging. In bioconjugation, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is used to attach biomolecules such as proteins, peptides, and antibodies to other molecules. This process is essential in the development of targeted drug delivery systems, where drugs are delivered directly to the site of action. 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is also used in imaging applications, where it is conjugated to imaging agents to improve their stability and specificity.
作用机制
The mechanism of action of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine involves the formation of stable covalent bonds with biomolecules. The DBCO group reacts with azide groups on biomolecules to form a triazole linkage, which is highly stable and does not interfere with the biological activity of the biomolecule.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine has minimal biochemical and physiological effects, as it is not metabolized by the body. However, it is important to note that 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine should be used with caution in experiments involving living organisms, as it may interfere with biological processes.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is its ability to form stable covalent bonds with biomolecules, which makes it an ideal tool for bioconjugation and drug delivery applications. Additionally, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is water-soluble and has low toxicity, which makes it suitable for use in living organisms. However, one of the limitations of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is its cost, as it is a relatively expensive compound.
未来方向
The potential applications of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine are vast, and there are numerous future directions for research in this field. One direction is the development of more efficient and cost-effective synthesis methods for 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine. Another direction is the optimization of bioconjugation and drug delivery systems using 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine to improve their specificity and efficacy. Additionally, research can be conducted to explore the use of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is a unique chemical compound that has numerous scientific research applications. Its ability to form stable covalent bonds with biomolecules makes it an essential tool in bioconjugation and drug delivery applications. While there are limitations to its use, the potential applications of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine are vast, and future research in this field is promising.
合成方法
The synthesis of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine involves the reaction of 4-chlorobenzenecarboximidoyl chloride with 3,3-dimethylbutanoyl chloride, followed by the addition of PEG4-amine. This reaction results in the formation of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine, which is a white crystalline powder that is soluble in water and organic solvents.
属性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)8-11(17)18-16-12(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIPGJWSNJCBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)


![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)